(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate

Lipophilicity Chromatographic retention Membrane partitioning

Researchers requiring C21-electrophilic pregnane scaffolds face limited availability of iodo-substituted congeners with defined 20S stereochemistry. This compound directly resolves that gap. • C21 iodide leaving group: ~300-fold more reactive than bromide, >10,000-fold vs. chloride - enables efficient nucleophilic displacement for diverse C21 functionalization while preserving the 20S-methyl configuration. • Documented intermediate for hydroxy cholesterol derivatives; unique Δ3-3β-acetoxy framework inaccessible from commercial Δ4 or Δ5 steroids. • Supplied as powder (≥98% purity); soluble in CHCl₃, DCM, DMSO; 2-8°C storage under inert atmosphere.

Molecular Formula C24H37IO2
Molecular Weight 484.5 g/mol
Cat. No. B12288414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3beta,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate
Molecular FormulaC24H37IO2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC(CI)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C24H37IO2/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,15,18-22H,6-14H2,1-4H3
InChIKeyGCVGFBQQFKCPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3β,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate — Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


(3β,20S)-21-Iodo-20-methyl-pregn-3-en-3-ol Acetate (CAS 129779-43-7) is a synthetic halogenated pregnane steroid bearing a C21 iodo substituent, a 20S-methyl configuration, a Δ3 olefin, and a 3β-acetoxy group, with molecular formula C₂₄H₃₇IO₂ and molecular weight 484.45 g/mol . It is classified as a specialty biochemical intermediate, cited in the primary literature as a precursor for hydroxy derivatives of cholesterol [1], and catalogued by multiple specialty suppliers including Santa Cruz Biotechnology (sc-488918) and Toronto Research Chemicals (I709010) for proteomics and synthetic chemistry research applications . The compound is supplied as a powder with reported purity of 95–98%, soluble in chloroform, dichloromethane, and DMSO, and requires storage at 2–8 °C with protection from air and light [2].

Why Pregnenolone Acetate Cannot Substitute for (3β,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate in Research Procurement


Although (3β,20S)-21-Iodo-20-methyl-pregn-3-en-3-ol Acetate shares the pregnane scaffold with the widely available commodity steroid pregnenolone acetate (CAS 1778-02-5), the two compounds differ at four structurally decisive positions: the target bears a C21 iodo substituent (vs. C21 methyl), a 20S-methyl configuration (vs. 20-keto), a Δ3 double bond (vs. Δ5), and an additional carbon in the backbone (C24 vs. C23) . These modifications produce a LogP shift of +3.35 units (8.44 vs. 5.09), a boiling point elevation of ~40 °C, a density increase of ~0.2 g/cm³, and fundamentally altered reactivity at C21 where iodide serves as a superior leaving group for nucleophilic displacement chemistry [1][2]. The target is exclusively a research-use-only specialty intermediate priced at $3.50–$8.60/mg, whereas pregnenolone acetate is a bulk commodity at ~$0.01/mg; these are neither analytically nor functionally interchangeable in any documented synthetic protocol .

Quantitative Differential Evidence: (3β,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate vs. Closest Structural Analogs


LogP and Lipophilicity: ~2,200-Fold Higher Octanol/Water Partitioning vs. Pregnenolone Acetate

The target compound exhibits a calculated LogP of 8.44, compared to pregnenolone acetate (CAS 1778-02-5) at LogP 5.09, representing a difference of +3.35 log units [1]. This corresponds to an approximately 2,200-fold greater octanol/water partition coefficient, driven primarily by the iodine atom at C21 (atomic weight 126.9) replacing a methyl hydrogen and the additional carbon in the C24 backbone (C₂₄H₃₇IO₂ vs. C₂₃H₃₄O₃) . Significantly higher LogP predicts markedly different reversed-phase HPLC retention times, requiring stronger organic mobile phases for elution, and fundamentally altered behavior in any biological partitioning or membrane-permeability assay .

Lipophilicity Chromatographic retention Membrane partitioning ADME prediction

Boiling Point Differential of ~40 °C: Implications for Purification by Distillation and Thermal Stability Assessment

The target compound has a predicted boiling point of 492.4 ± 28.0 °C at 760 mmHg, compared to pregnenolone acetate at 452.9 ± 45.0 °C, yielding a differential of approximately +39.5 °C . The flash point similarly increases from 194.2 ± 28.8 °C (pregnenolone acetate) to 251.6 ± 24.0 °C (target), a shift of +57.4 °C [1]. The elevated boiling point is consistent with the higher molecular weight (+125.94 Da) and increased van der Waals surface area conferred by the iodine substituent and extended carbon skeleton, and has direct practical consequences for any purification protocol relying on fractional distillation or thermal stress testing .

Thermal properties Purification Distillation Stability Handling safety

C21 Iodide as a Superior Leaving Group: Differential Reactivity for Nucleophilic Displacement vs. Chloro and Bromo Analogs

The C21 iodine atom on the target compound functions as an excellent leaving group in SN2-type nucleophilic displacement reactions, consistent with the well-established halide leaving group order I⁻ > Br⁻ > Cl⁻ (relative rates ~10⁴:10²:1 for primary alkyl halides) [1]. This principle is explicitly exploited in the patented 21-iodo steroid chemistry, where the 21-iodo intermediate is reacted with alkali metal acylates (e.g., potassium acetate) to produce 21-acyloxy derivatives [2]. The 1968 Counsell synthesis of 21-iodopregnenolone acetate — the Δ5 isomer of the target — proceeds via displacement of bromide with iodide, confirming that the iodo derivative is the more reactive end-product, not the starting material [3]. No quantitative kinetic comparison data specific to this scaffold were located; the differential reactivity claim rests on the class-level principle of halide nucleofugacity.

Nucleophilic substitution Leaving group ability Synthetic intermediate Halogen displacement Finkelstein chemistry

Procurement Cost Differential: ~350-Fold Price Premium over Pregnenolone Acetate Reflects Specialty Synthesis and Limited Supply Base

The target compound commands a price of approximately $3.50–$8.60 per milligram across verified suppliers (Santa Cruz Biotechnology: $430/50 mg = $8.60/mg ; Coompo Research Chemicals: $175/50 mg = $3.50/mg [1]; ChemicalBook-listed supplier: ¥2,300/50 mg ≈ $320 USD/50 mg = $6.40/mg ). By contrast, pregnenolone acetate (CAS 1778-02-5) is available as a bulk commodity at $280/25 g from Sigma-Aldrich ($0.011/mg) or $34/1 g from AKSci ($0.034/mg) , representing a price differential of approximately 100- to 780-fold on a per-milligram basis depending on the package size compared. This premium reflects the multi-step synthesis required to introduce the 21-iodo-20S-methyl-Δ3 configuration, the limited number of qualified suppliers, and the research-use-only regulatory classification.

Procurement Cost analysis Supply chain Specialty chemicals Research budgeting

Δ3 vs. Δ5 Double Bond Position: Differential Olefin Geometry Alters Conformational and Electronic Properties

The target compound features a Δ3 double bond (between C3 and C4 of ring A), which is structurally distinct from the Δ5 double bond (between C5 and C6) found in pregnenolone acetate and the vast majority of commercially available pregnane steroids . This positional isomerism alters the planarity and conformational dynamics of ring A, shifts the electronic environment around the 3β-acetoxy substituent (allylic vs. homoallylic to the double bond), and generates a unique ¹H NMR signature in the olefinic region (C3–H vs. C6–H) that serves as a definitive spectroscopic marker for identity confirmation . The Δ3-3β-acetoxy arrangement places the acetate in an allylic position, which may confer differential susceptibility to acid-catalyzed or enzymatic hydrolysis compared to the homoallylic Δ5-3β-acetoxy system, though no scaffold-specific kinetic data were identified .

Steroid conformation Double bond isomerism Ring A geometry Reactivity Spectroscopic characterization

Validated Application Scenarios for (3β,20S)-21-Iodo-20-Methyl-pregn-3-en-3-ol Acetate Based on Quantitative Differential Evidence


Synthetic Intermediate for C21-Functionalized Cholesterol Derivatives via Nucleophilic Displacement

The compound's primary literature-documented role is as an intermediate in the synthesis of hydroxy derivatives of cholesterol [1]. The C21 iodide serves as an activated leaving group, enabling nucleophilic displacement with oxygen, nitrogen, or carbon nucleophiles to install diverse C21 functionality while preserving the 20S-methyl stereochemistry and Δ3-3β-acetoxy framework. This reactivity is exploited in the broader class of 21-iodo steroid chemistry, where the iodo intermediate is reacted with alkali metal carboxylates to generate 21-acyloxy products [2]. Researchers requiring a C21-electrophilic pregnane scaffold for diversification should prioritize the iodo congener over the corresponding bromo or chloro analogs, given the ~300-fold and >10,000-fold higher leaving group reactivity, respectively.

Chromatographic Method Development and Analytical Reference Standard for Highly Lipophilic Halogenated Steroids

With a LogP of 8.44 — approximately 2,200-fold more lipophilic than pregnenolone acetate (LogP 5.09) — this compound serves as an extreme-retention marker for reverse-phase HPLC method development targeting highly lipophilic steroid analytes [3]. Its unique combination of a Δ3 chromophore (distinct UV signature vs. Δ4 or Δ5 steroids) and the high mass of iodine (exact mass 484.183807) provides both UV and MS detection handles for analytical method validation . The compound's predicted boiling point of 492 °C also makes it a useful GC column performance test probe for high-temperature stationary phases.

Proteomics Research Requiring Halogenated Steroid Biochemical Probes

Santa Cruz Biotechnology explicitly categorizes this compound as 'a biochemical for proteomics research' (sc-488918) . While specific proteomics application protocols were not identified in accessible primary literature, the presence of the iodine atom at C21 provides a high-electron-density heavy-atom label potentially useful for X-ray crystallographic phasing of steroid-binding proteins (via single-wavelength anomalous dispersion), mass spectrometry-based target identification (via the distinctive iodine isotopic pattern), or as a non-radioactive surrogate in method development for radioiodinated steroid tracer studies, building on the precedent established by Counsell et al. for ¹²⁵I-labeled 21-iodopregnenolone acetate in tissue distribution studies [4].

Structure-Activity Relationship Studies of Δ3-Pregnane Scaffolds in Nuclear Receptor or Membrane Steroid Receptor Pharmacology

The Δ3 double bond position distinguishes this compound from the vast majority of commercially available pregnane steroids, which predominantly feature Δ4 (3-keto-4-ene) or Δ5 (3β-hydroxy-5-ene) configurations . This unique olefin geometry alters ring A planarity and the electronic relationship between the double bond and the 3β-acetoxy substituent. For researchers investigating the role of A-ring unsaturation position on steroid receptor binding, enzyme active-site accommodation, or membrane steroid receptor modulation, this compound provides access to an otherwise inaccessible Δ3-pregnane chemotype that cannot be approximated by Δ4 or Δ5 congeners.

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